molecular formula C18H21Cl2N7O2 B12785425 Theophylline, 7-(2-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)ethyl)-, hydrochloride CAS No. 85461-01-4

Theophylline, 7-(2-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)ethyl)-, hydrochloride

Cat. No.: B12785425
CAS No.: 85461-01-4
M. Wt: 438.3 g/mol
InChI Key: XHJIEWYFHPTOEI-UHFFFAOYSA-N
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Description

Theophylline, 7-(2-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)ethyl)-, hydrochloride is a complex chemical compound with significant applications in various fields. This compound is known for its unique structure, which includes a theophylline core linked to a 2,6-dichlorophenyl group through a dimethylguanidinoethyl chain. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Theophylline, 7-(2-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)ethyl)-, hydrochloride typically involves multiple steps. The process begins with the preparation of the theophylline core, followed by the introduction of the 2,6-dichlorophenyl group. The final step involves the formation of the dimethylguanidinoethyl chain and its attachment to the theophylline core. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process is designed to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Theophylline, 7-(2-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)ethyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the conversion of functional groups.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and substitution reagents such as halogens. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxyl or carbonyl groups, while reduction may lead to the formation of amines or alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Theophylline, 7-(2-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)ethyl)-, hydrochloride has numerous scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Employed in biochemical assays and as a tool for investigating cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and bronchodilator properties.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Theophylline, 7-(2-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)ethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in various physiological effects, including bronchodilation and anti-inflammatory actions. The molecular targets include receptors and enzymes involved in the regulation of cAMP levels and other signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: A related compound with similar bronchodilator properties but lacking the 2,6-dichlorophenyl group.

    Aminophylline: A derivative of theophylline with enhanced solubility and bioavailability.

    Caffeine: A structurally similar compound with stimulant effects but different pharmacological properties.

Uniqueness

Theophylline, 7-(2-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)ethyl)-, hydrochloride is unique due to its specific structure, which combines the properties of theophylline with the additional effects of the 2,6-dichlorophenyl group. This combination results in a compound with distinct pharmacological and chemical properties, making it valuable for various applications.

Properties

CAS No.

85461-01-4

Molecular Formula

C18H21Cl2N7O2

Molecular Weight

438.3 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-2-[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl]-1,1-dimethylguanidine

InChI

InChI=1S/C18H21Cl2N7O2/c1-24(2)17(23-13-11(19)6-5-7-12(13)20)21-8-9-27-10-22-15-14(27)16(28)26(4)18(29)25(15)3/h5-7,10H,8-9H2,1-4H3,(H,21,23)

InChI Key

XHJIEWYFHPTOEI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN=C(NC3=C(C=CC=C3Cl)Cl)N(C)C

Origin of Product

United States

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